![molecular formula C12H11BrN2O B2729715 3-[(4-Bromophenyl)methoxy]pyridin-2-amine CAS No. 866135-55-9](/img/structure/B2729715.png)
3-[(4-Bromophenyl)methoxy]pyridin-2-amine
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Description
3-[(4-Bromophenyl)methoxy]pyridin-2-amine, also known as 4-Bromo-2-methoxypyridine, is an organic compound that is widely used in scientific research. It is a colorless solid that is soluble in organic solvents, making it a useful reagent in organic synthesis. This compound has numerous applications in the field of organic synthesis and scientific research, including applications in medicinal chemistry, organic photochemistry, and catalysis.
Scientific Research Applications
. .
Suzuki-Miyaura Coupling
This compound can potentially be used in Suzuki-Miyaura coupling, a widely-applied transition metal catalyzed carbon-carbon bond forming reaction . The process is known for its mild and functional group tolerant reaction conditions, with a relatively stable, readily prepared and generally environmentally benign organoboron reagent .
Biological Research
Although specific studies related to “3-[(4-Bromophenyl)methoxy]pyridin-2-amine” are not available, similar compounds such as indolyl and oxochromenyl xanthenone derivatives have been studied for their anti-HIV-1 properties . Therefore, it’s possible that this compound could also have potential applications in biological research.
Neurological Studies
Compounds similar to “3-[(4-Bromophenyl)methoxy]pyridin-2-amine” have been used in studies related to acetylcholine release at the cholinergic synapsis in vertebrates . This suggests potential applications in neurological studies.
properties
IUPAC Name |
3-[(4-bromophenyl)methoxy]pyridin-2-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H11BrN2O/c13-10-5-3-9(4-6-10)8-16-11-2-1-7-15-12(11)14/h1-7H,8H2,(H2,14,15) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HNJBVHDXCIBNDV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=C(N=C1)N)OCC2=CC=C(C=C2)Br |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H11BrN2O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID501327971 |
Source
|
Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.13 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Solubility |
37.3 [ug/mL] (The mean of the results at pH 7.4) |
Source
|
Record name | SID24820651 | |
Source | Burnham Center for Chemical Genomics | |
URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
Description | Aqueous solubility in buffer at pH 7.4 | |
Product Name |
3-[(4-Bromophenyl)methoxy]pyridin-2-amine | |
CAS RN |
866135-55-9 |
Source
|
Record name | 3-[(4-bromophenyl)methoxy]pyridin-2-amine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID501327971 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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